BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Safety and Toxicology of VV116: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JT001 sodium

Cat. No.: B15612199

For Researchers, Scientists, and Drug Development Professionals

Introduction

VV116 is an oral antiviral agent, a deuterated remdesivir derivative, developed for the
treatment of COVID-19. As with any investigational new drug, a thorough preclinical safety and
toxicology evaluation is paramount to characterize potential risks before administration to
humans. This technical guide synthesizes the publicly available preclinical safety and
toxicology data on VV116, providing a resource for researchers and drug development
professionals. The information presented herein is compiled from peer-reviewed publications
and other publicly accessible data.

Executive Summary of Preclinical Safety Findings

Preclinical studies conducted in rodent (rat) and non-rodent (Beagle dog) species have
characterized the safety profile of VV116. Key findings from single-dose, repeated-dose, and
genotoxicity studies indicate a generally favorable preclinical safety profile. The No-Observed-
Adverse-Effect-Levels (NOAELs) have been established in 14-day toxicity studies.
Furthermore, VV116 did not demonstrate mutagenic potential in standard genotoxicity assays.
Preliminary safety pharmacology assessments have shown a low risk for cardiac hERG
channel inhibition. Potential target organs for toxicity identified in preclinical studies include the
eyes, thyroid, and gonads; however, no obvious toxicities in these organs were observed in
initial clinical trials.
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Quantitative Toxicology Data Summary

The following tables summarize the key quantitative findings from preclinical toxicology studies
of VV116.

ble 1- Single- .

] Route of Maximum Tolerated
Species o . Reference
Administration Dose (MTD)
Rat Oral > 2.0 g/kg [11[2]
Beagle Dog Oral > 1.0 g/kg [1][2]

Table 2: Repeated-Dose Toxicity (14-Day Study)
No-Observed-
Route of

Species o ] Adverse-Effect- Reference
Administration
Level (NOAEL)

Rat Oral 200 mg/kg/day [1112]

Beagle Dog Oral 30 mg/kg/day [11[2]

ble 3: -

Assay System Result Reference

In vitro (bacterial )
Ames Test ] Non-mutagenic [1]
reverse mutation)

) In vivo (bone marrow )
Micronucleus Test Is) Non-mutagenic [1]
cells

Table 4: Safety Pharmacology

Assay Target Result Reference

hERG Assay Potassium Channel Little effect [1]
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Experimental Methodologies

Detailed experimental protocols for the preclinical safety and toxicology studies of VV116 are
not fully available in the public domain. The following descriptions are based on standard
toxicological study designs and information inferred from the available literature.

Single-Dose Toxicity Studies

e Objective: To determine the maximum tolerated dose (MTD) and identify potential target
organs for acute toxicity.

o Methodology (Presumed): Groups of rats and Beagle dogs were administered single oral
doses of VV116 at escalating concentrations. Animals were observed for a period (typically
14 days) for clinical signs of toxicity, morbidity, and mortality. At the end of the observation
period, a gross necropsy would be performed.

Repeated-Dose Toxicity Studies (14-Day)

o Objective: To evaluate the toxic potential of VV116 after repeated daily administration over a
14-day period and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

e Methodology (Presumed): VV116 was administered orally to rats and Beagle dogs once
daily for 14 consecutive days at multiple dose levels. A control group would have received
the vehicle only. The study would have included comprehensive monitoring of clinical signs,
body weight, food consumption, ophthalmology, electrocardiography (in dogs), clinical
pathology (hematology, clinical chemistry, urinalysis), and gross and microscopic pathology
of a full range of tissues.

Genotoxicity Assays

* Ames Test (Bacterial Reverse Mutation Assay):

o Objective: To assess the mutagenic potential of VV116 to induce gene mutations in
bacteria.

o Methodology (Presumed): Various strains of Salmonella typhimurium and Escherichia coli
were exposed to VV116 at a range of concentrations, with and without metabolic
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activation (S9 fraction). The number of revertant colonies was compared to the control to
determine mutagenic activity.

¢ |n Vivo Micronucleus Test:

o Objective: To evaluate the potential of VV116 to induce chromosomal damage in a
mammalian system.

o Methodology (Presumed): Mice or rats were treated with VV116, and bone marrow cells
were harvested at appropriate time points. The erythrocytes were examined for the
presence of micronuclei, which are indicative of chromosomal damage.

Safety Pharmacology - hERG Assay

o Objective: To assess the potential of VV116 to inhibit the hERG potassium channel, which is
a key indicator of proarrhythmic risk.

» Methodology (Presumed): An in vitro electrophysiological assay was used to measure the
effect of VV116 and its metabolite X1 on the hERG current expressed in a mammalian cell
line.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of VV116 and a generalized
workflow for preclinical toxicology studies.
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Caption: Mechanism of action of VV116.
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Caption: Generalized preclinical toxicology workflow.

Discussion and Gaps in Knowledge

The available preclinical data for VV116 suggest a safety profile that supported its progression
into clinical trials. The oral bioavailability and the NOAELs established in animal studies
provided a basis for determining the first-in-human dose. The lack of mutagenic potential is a
critical safety finding for a nucleoside analog.

However, a comprehensive preclinical toxicology profile as would be expected for a full
regulatory submission is not entirely available in the public literature. Key areas where data are
limited include:

e Reproductive and Developmental Toxicology: No studies on fertility, embryo-fetal
development, or pre- and postnatal development have been publicly reported for VV116.
Studies on the parent compound, remdesivir, have suggested potential for developmental
toxicity at therapeutic concentrations in in vitro and animal models, highlighting the
importance of this data for VV116.

o Carcinogenicity: Long-term carcinogenicity studies in animals have not been reported for
VV116. While such studies are not always required before early-phase clinical trials, they are
a crucial component of the overall safety assessment for drugs intended for widespread or
long-term use.

» Detailed Pathology Findings: While NOAELSs are reported, detailed descriptions of the
clinical and histopathological findings at higher dose levels in the repeated-dose toxicity
studies are not available. This information would provide a more complete understanding of
the target organ toxicities.

Conclusion

The preclinical safety and toxicology data available for VV116 indicate that the compound was
sufficiently characterized to support initial clinical development. The quantitative data from

single-dose, repeated-dose, and genotoxicity studies provide a foundational understanding of
its toxicological profile. However, for a complete and in-depth assessment, further information,
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particularly regarding reproductive and developmental toxicology and long-term carcinogenicity,
would be required. This guide serves as a summary of the current publicly accessible
knowledge and highlights the areas where further data would be beneficial for a
comprehensive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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